2-(3-((Tert-butoxycarbonyl)amino)phenoxy)acetic acid
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Overview
Description
2-(3-((Tert-butoxycarbonyl)amino)phenoxy)acetic acid: is a chemical compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a phenoxyacetic acid backbone. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex organic molecules. The Boc group serves as a protective group for the amino functionality, preventing unwanted reactions during synthetic procedures.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-((Tert-butoxycarbonyl)amino)phenoxy)acetic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Phenoxyacetic Acid Backbone: The protected amino group is then reacted with phenoxyacetic acid under appropriate conditions to form the desired compound.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: The Boc-protected amino group can participate in substitution reactions, especially in peptide coupling reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) are often used in peptide synthesis.
Major Products:
Oxidation: Products may include phenoxyacetic acid derivatives with oxidized functional groups.
Reduction: Reduced forms of the compound, such as phenoxyethanol derivatives.
Substitution: Peptide derivatives where the Boc-protected amino group has been coupled with other amino acids.
Scientific Research Applications
Chemistry: 2-(3-((Tert-butoxycarbonyl)amino)phenoxy)acetic acid is widely used in organic synthesis, particularly in the preparation of peptides and other complex molecules. Its Boc-protected amino group makes it a valuable intermediate in multistep synthesis.
Biology: In biological research, this compound is used in the synthesis of peptide-based probes and inhibitors. It serves as a building block for creating molecules that can interact with specific biological targets.
Medicine: The compound is used in the development of peptide-based drugs and therapeutic agents. Its ability to protect the amino group during synthesis allows for the creation of complex peptide structures with high specificity and activity.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its role in peptide synthesis makes it valuable for the manufacture of pharmaceuticals and biotechnological products.
Mechanism of Action
The mechanism of action of 2-(3-((Tert-butoxycarbonyl)amino)phenoxy)acetic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino functionality during synthetic procedures, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical interactions, including peptide bond formation and enzyme inhibition.
Molecular Targets and Pathways:
Peptide Synthesis: The compound is used to create peptide bonds, forming the backbone of peptide-based drugs and probes.
Enzyme Inhibition: In some cases, the compound or its derivatives may act as inhibitors of specific enzymes, modulating their activity in biological systems.
Comparison with Similar Compounds
- 2-(2-((Tert-butoxycarbonyl)amino)phenoxy)acetic acid
- 2-(3-((2-(Tert-butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)oxy)phenyl)acetic acid
- (S)-2-((Tert-butoxycarbonyl)amino)-3-aminopropionic acid
Comparison: 2-(3-((Tert-butoxycarbonyl)amino)phenoxy)acetic acid is unique due to its specific structure, which includes a phenoxyacetic acid backbone and a Boc-protected amino group. This combination provides distinct reactivity and stability, making it particularly useful in peptide synthesis. Similar compounds may have variations in the backbone or protective groups, leading to differences in reactivity and applications.
Biological Activity
2-(3-((Tert-butoxycarbonyl)amino)phenoxy)acetic acid is a compound with significant potential in pharmaceutical applications due to its unique structural characteristics. It contains a phenoxy group and a tert-butoxycarbonyl (Boc) protecting group, which may enhance its stability and reactivity. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential therapeutic applications.
- Molecular Formula : C15H19NO4
- Molecular Weight : Approximately 267.28 g/mol
- Structure : The compound features a phenoxyacetic acid structure combined with a Boc-protected amino group, which is essential for its biological activity.
The biological activity of this compound primarily revolves around its interaction with various biological targets. The presence of the phenoxy group is known to enhance binding affinity to specific receptors, which can lead to various pharmacological effects.
Pharmacological Studies
Recent studies have assessed the compound's activity against several pathogens and cancer cell lines. The following table summarizes key findings from relevant research:
Study | Target | Activity | MIC (µg/mL) | IC50 (µM) |
---|---|---|---|---|
Study A | MRSA | Weak Activity | 4-8 | - |
Study B | Mycobacterium abscessus | Moderate Activity | 2-4 | - |
Study C | MDA-MB-231 TNBC Cells | Potent Inhibition | - | 0.126 |
Case Studies
- Antimicrobial Activity : Research has shown that this compound exhibits weak activity against multidrug-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values ranging from 4 to 8 µg/mL. This suggests potential for development as an antimicrobial agent, especially in treating resistant strains .
- Cancer Cell Proliferation : In vitro studies demonstrated that the compound significantly inhibits the proliferation of MDA-MB-231 triple-negative breast cancer (TNBC) cells, with an IC50 value of 0.126 µM. This highlights its potential as a therapeutic agent in oncology, particularly for aggressive cancer types .
- Pharmacokinetics : A pharmacokinetic study conducted on Sprague-Dawley rats indicated moderate exposure levels and slow elimination rates for the compound, suggesting favorable absorption characteristics for oral administration .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Protection of Amino Group : The amino group is protected using tert-butoxycarbonyl chloride to prevent unwanted reactions during subsequent steps.
- Formation of Phenoxyacetic Acid Derivative : The protected amino compound is reacted with phenoxyacetic acid derivatives under controlled conditions to form the final product.
- Purification : The product is purified using techniques such as column chromatography to ensure high yield and purity.
Properties
Molecular Formula |
C13H17NO5 |
---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]acetic acid |
InChI |
InChI=1S/C13H17NO5/c1-13(2,3)19-12(17)14-9-5-4-6-10(7-9)18-8-11(15)16/h4-7H,8H2,1-3H3,(H,14,17)(H,15,16) |
InChI Key |
ZQIVTNPAHPLYPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC=C1)OCC(=O)O |
Origin of Product |
United States |
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